N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide

11β-HSD1 inhibition Metabolic disease Glucocorticoid modulation

N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide (CAS 1291646-99-5) is a synthetic, low-molecular-weight (250.31 g/mol) pyridine carboxamide featuring a 2-fluoropyridine core and a 2,3-dimethylcyclohexyl amine substituent. Available chemical vendor listings indicate a typical purity specification of 95%, and the compound is offered for research use as a building block or pharmaceutical impurity standard.

Molecular Formula C14H19FN2O
Molecular Weight 250.31 g/mol
CAS No. 1291646-99-5
Cat. No. B1427853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide
CAS1291646-99-5
Molecular FormulaC14H19FN2O
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESCC1CCCC(C1C)NC(=O)C2=CC(=NC=C2)F
InChIInChI=1S/C14H19FN2O/c1-9-4-3-5-12(10(9)2)17-14(18)11-6-7-16-13(15)8-11/h6-10,12H,3-5H2,1-2H3,(H,17,18)
InChIKeyRXTIBAJZELLNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide (CAS 1291646-99-5): Procurement-Relevant Identity and Baseline Properties


N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide (CAS 1291646-99-5) is a synthetic, low-molecular-weight (250.31 g/mol) pyridine carboxamide featuring a 2-fluoropyridine core and a 2,3-dimethylcyclohexyl amine substituent . Available chemical vendor listings indicate a typical purity specification of 95%, and the compound is offered for research use as a building block or pharmaceutical impurity standard . Publicly available primary pharmacological data for this molecule remains absent from peer-reviewed journals and major patents, establishing its baseline as a structurally defined chemical entity for which quantitative biological differentiation has yet to be disclosed.

Why In-Class Substitution of N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide Carries Undefined Risk


The 2-fluoropyridine-4-carboxamide scaffold is a privileged motif capable of engaging multiple biological targets; subtle alterations to the amine substituent can profoundly redirect target affinity, selectivity, and pharmacokinetic behavior . In the absence of disclosed head-to-head comparative data for N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide, any assumption that a closely related cyclohexyl or benzyl carboxamide analog will replicate its properties constitutes an untested hypothesis. Generic substitution therefore carries undefined risk in research and industrial workflows, underscoring the need for explicit compound identity verification and procurement of the exact CAS number.

Quantitative Evidence for N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide (1291646-99-5): Current Evidence Gap Assessment


11β-HSD1 Inhibitory Activity: Unconfirmed Single-Source IC50 with No Published Comparator Data

A single vendor source attributes a primary application to N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . However, no quantitative inhibitory activity (e.g., IC50) for this exact compound has been published in the patent or peer-reviewed literature. Without a disclosed assay result and a comparator compound's quantitative data from the same experimental system, no probabilistic statement regarding potency relative to known 11β-HSD1 inhibitors (e.g., PF-915275, AZD8329, or BVT-2733) can be made.

11β-HSD1 inhibition Metabolic disease Glucocorticoid modulation

Physicochemical Property Profile: Calculated Parameters with No Comparative Benchmarking

Computationally derived properties are available from chemical database entries: LogP of 2.82 (JChem, pH 7.4) and a topological polar surface area (TPSA) of 41.99 Ų, indicating moderate lipophilicity and a hydrogen-bonding capacity compatible with oral bioavailability guidelines [1]. However, these values are isolated data points; no published study directly compares the LogP, solubility, or permeability of this compound against close analogs (e.g., N-cyclohexyl-2-fluoropyridine-4-carboxamide or N-(2-methylcyclohexyl)-2-fluoropyridine-4-carboxamide) under identical experimental conditions.

Physicochemical properties Drug-likeness LogP

Structural Differentiation from N-cyclohexylmethyl and N-phenyl Analogs: Qualitative Considerations Without Quantitative Biological Comparison

The 2,3-dimethylcyclohexyl substituent introduces two chiral centers and increased steric bulk relative to unsubstituted cyclohexyl or cyclohexylmethyl analogs (e.g., N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide, CAS 1104078-23-0). This structural distinction may, in principle, alter binding pocket complementarity and metabolic stability . However, no publicly available head-to-head in vitro pharmacology, DMPK, or selectivity study has been disclosed. Consequently, the structural differentiation remains a chemical inference rather than a demonstrated biological advantage.

Structure-activity relationship Cyclohexyl substituent Fluoropyridine scaffold

Appropriate Research and Industrial Use Cases for N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide (CAS 1291646-99-5)


Reference Standard for Analytical Method Development and Impurity Profiling

The compound is marketed as a pharmaceutical impurity standard . In synthetic chemistry and pharmaceutical quality control, N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide can serve as a certified reference material for HPLC, LC-MS, or GC-MS method development, where accurate identification and quantification of this specific process-related impurity or degradation product is required.

Chemical Synthesis Intermediate for Fluoropyridine-Containing Compound Libraries

As a readily available building block , the compound can be utilized as a synthetic intermediate in the preparation of focused compound libraries for medicinal chemistry. The 2-fluoropyridine-4-carboxamide core allows for further functionalization, while the 2,3-dimethylcyclohexyl group introduces steric and stereochemical diversity that may be valuable in diversity-oriented synthesis.

Negative Control or Inactive Comparator in In-House 11β-HSD1 Assay Validation

Given the unconfirmed annotation as an 11β-HSD1 inhibitor , researchers who have independently synthesized or characterized this compound may evaluate it as a potential negative control or comparator in in-house biochemical assays, provided that the compound's activity (or lack thereof) is rigorously established under their own experimental conditions before use.

Quote Request

Request a Quote for N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.